molecular formula C15H15F2NO3S B2507894 2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide CAS No. 1396847-95-2

2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

Cat. No.: B2507894
CAS No.: 1396847-95-2
M. Wt: 327.35
InChI Key: AZCKTKADFZPHMT-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2,6-difluoro-N-(3-oxo-3-phenylpropyl)benzenesulfonamide.

    Reduction: Formation of 2,6-difluoro-N-(3-amino-3-phenylpropyl)benzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzenesulfonamide
  • 2,6-Difluoro-N-(3-methylphenyl)benzenesulfonamide
  • 2,6-Difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide

Uniqueness

2,6-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is unique due to the presence of both the hydroxyl and phenylpropyl groups, which can confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3S/c16-12-7-4-8-13(17)15(12)22(20,21)18-10-9-14(19)11-5-2-1-3-6-11/h1-8,14,18-19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCKTKADFZPHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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